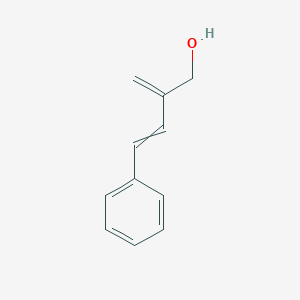
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran is a complex organic compound with the molecular formula C29H18Cl2F2S and a molecular weight of 507.42 g/mol . This compound is characterized by its unique structure, which includes multiple aromatic rings and halogen substituents, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions to form the thiopyran ring. Common reagents used in these reactions include halogenated aromatic compounds, sulfur sources, and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
化学反応の分析
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Halogen substituents on the aromatic rings can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.
科学的研究の応用
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用機序
The mechanism by which 3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s halogenated aromatic rings and thiopyran core are thought to play a crucial role in its binding affinity and specificity .
類似化合物との比較
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran can be compared with other similar compounds, such as:
3,5-Dichloro-2,6-bis(4-chlorophenyl)-4,4-diphenyl-4H-thiopyran: This compound has chlorine substituents instead of fluorine, which may affect its reactivity and biological activity.
3,5-Dichloro-2,6-bis(4-bromophenyl)-4,4-diphenyl-4H-thiopyran: The presence of bromine atoms can influence the compound’s physical and chemical properties, such as melting point and solubility.
3,5-Dichloro-2,6-bis(4-methylphenyl)-4,4-diphenyl-4H-thiopyran:
These comparisons highlight the uniqueness of this compound, particularly in terms of its halogen substituents and their influence on the compound’s properties and applications.
特性
CAS番号 |
144104-05-2 |
|---|---|
分子式 |
C29H18Cl2F2S |
分子量 |
507.4 g/mol |
IUPAC名 |
3,5-dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenylthiopyran |
InChI |
InChI=1S/C29H18Cl2F2S/c30-27-25(19-11-15-23(32)16-12-19)34-26(20-13-17-24(33)18-14-20)28(31)29(27,21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-18H |
InChIキー |
GJIFAZLKMRBXKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=C(SC(=C2Cl)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


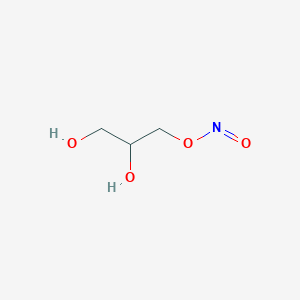
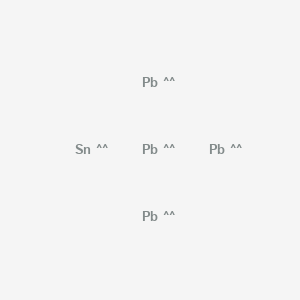
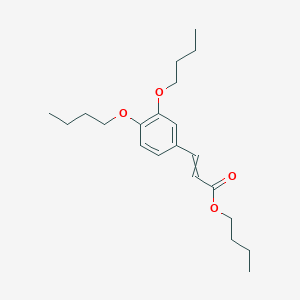
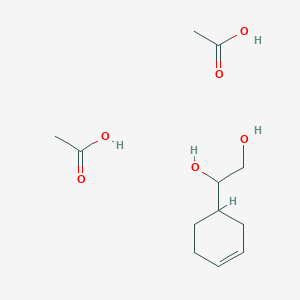
![(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12560233.png)
![Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate](/img/structure/B12560234.png)
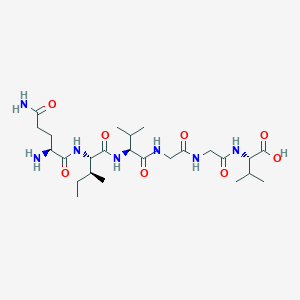


![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)
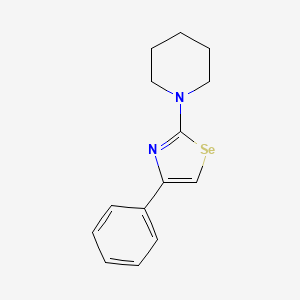
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
